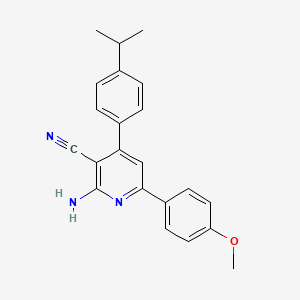![molecular formula C24H30Br2N4O3 B15017592 (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide](/img/structure/B15017592.png)
(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes dibromo, methyl, phenoxy, acetamido, imino, diethylamino, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Bromination: Introduction of bromine atoms into the phenoxy ring.
Acetylation: Formation of the acetamido group.
Imination: Introduction of the imino group.
Amidation: Formation of the final butanamide structure.
Each step requires specific reagents and conditions, such as the use of bromine for bromination, acetic anhydride for acetylation, and appropriate catalysts for imination and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but may involve the use of halides and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-Bromo-2-fluoro-1-nitrobenzene
Uniqueness
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C24H30Br2N4O3 |
|---|---|
Molekulargewicht |
582.3 g/mol |
IUPAC-Name |
(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-[[4-(diethylamino)phenyl]methyl]butanamide |
InChI |
InChI=1S/C24H30Br2N4O3/c1-5-30(6-2)19-9-7-18(8-10-19)14-27-23(31)12-17(4)28-29-24(32)15-33-22-11-16(3)20(25)13-21(22)26/h7-11,13H,5-6,12,14-15H2,1-4H3,(H,27,31)(H,29,32)/b28-17+ |
InChI-Schlüssel |
YIPJTFRYECSTPS-OGLMXYFKSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)CNC(=O)C/C(=N/NC(=O)COC2=C(C=C(C(=C2)C)Br)Br)/C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)CNC(=O)CC(=NNC(=O)COC2=C(C=C(C(=C2)C)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15017519.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15017520.png)
![(1E)-1-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15017531.png)

![4-(4-iodophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15017537.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B15017544.png)

![N-[(1E)-1-{N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide](/img/structure/B15017547.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15017557.png)
![benzene-1,2-diylbis[nitrilo(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B15017560.png)
![N-{2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B15017567.png)

